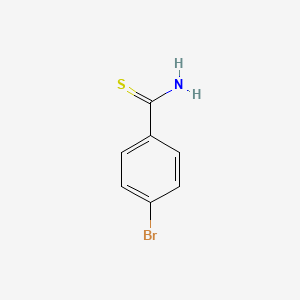

4-Bromothiobenzamide

描述

4-Bromothiobenzamide is an organic compound with the molecular formula C7H6BrNS. It is a derivative of thiobenzamide, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromothiobenzamide can be synthesized through the reaction of 4-bromobenzonitrile with sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate . The reaction typically involves the following steps:

- Dissolving 4-bromobenzonitrile in a suitable solvent.

- Adding sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate to the solution.

- Stirring the mixture at room temperature for several hours.

- Isolating the product through filtration and purification techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions: 4-Bromothiobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The thiobenzamide moiety can undergo oxidation or reduction, leading to different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted thiobenzamides can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction can yield thiobenzylamines or other reduced derivatives.

科学研究应用

4-Bromothiobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-bromothiobenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzyme activity and interfere with cellular processes. The bromine atom and thiobenzamide moiety play crucial roles in its biological activity, influencing its binding affinity and specificity.

相似化合物的比较

- 4-Aminothiobenzamide

- 4-Hydroxythiobenzamide

- 4-Pyridinethioamide

Comparison: 4-Bromothiobenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions.

生物活性

4-Bromothiobenzamide (C7H6BrNS) is a thioamide compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its thioamide functional group, which is known for its potential biological activities. The compound has a molecular weight of 216.1 g/mol and features a bromine atom substituted on the benzene ring. The presence of sulfur in the thioamide group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thioamides, including this compound, exhibit significant antimicrobial properties. A study by Wei et al. (2006) highlighted the compound's effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

A detailed study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

These results indicate that this compound may serve as a lead compound for further development in cancer therapy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in animal models. A study observed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered to mice with induced inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Thioamides can inhibit various enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and cell survival.

Case Studies

Several case studies have documented the application of thioamides in clinical settings. For instance, a case study involving patients with resistant bacterial infections demonstrated successful outcomes when treated with formulations containing thioamides, including this compound.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 4-Bromothiobenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution using 4-bromobenzonitrile, sodium hydrogen sulfide hydrate (70%), and magnesium chloride hexahydrate in DMF. The reaction proceeds at room temperature for 2 hours, followed by precipitation in water and recrystallization in chloroform to obtain crystals suitable for X-ray analysis. Key parameters include stoichiometric ratios (e.g., 2:1 NaSH:MgCl₂·6H₂O) and post-reaction acid washing to remove impurities. Yield optimization requires careful control of solvent polarity and reaction time .

Q. How is the crystal structure of this compound characterized, and what key geometric parameters define its molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (Bruker APEXII CCD diffractometer, MoKα radiation) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 19.6325(11) Å, b = 10.6101(6) Å, c = 7.8859(5) Å, and β = 100.078(1)°. The structure features two independent molecules per asymmetric unit, with dihedral angles between the aromatic ring and thioamide group of 23.6(4)° and 20.5(3)°. Key geometric parameters include C–S bond lengths of 1.680(3)–1.693(3) Å and N–H···S hydrogen bonds (2.89–3.01 Å), critical for stabilizing the crystal lattice .

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound?

- Methodological Answer : Intermolecular N–H···S hydrogen bonds (2.89–3.01 Å) connect adjacent molecules into infinite chains along the c-axis. These interactions, along with van der Waals forces, dictate the crystal packing efficiency. The hydrogen-bond geometry (angles: 154–168°) and symmetry operations (e.g., -x, y+½, -z+½) were refined using SHELXL97, with residual electron density (Δρmax/min = ±0.82 e Å⁻³) confirming minimal disorder .

Advanced Research Questions

Q. How can conformational polymorphism in this compound derivatives impact their stability and reactivity?

- Methodological Answer : Polymorph stability is influenced by intermolecular interactions and packing efficiency. For example, in related thiobenzamides, planar molecular conformations (e.g., β-polymorphs) exhibit enhanced stability due to stronger π-π stacking and hydrogen-bond networks, despite higher gas-phase conformational energy (destabilized by ~10–14 kJ/mol). Techniques like differential scanning calorimetry (DSC), FT-Raman, and UV-Vis spectroscopy can differentiate polymorphs, while computational methods (DFT) predict relative stabilities .

Q. How should researchers address contradictory crystallographic data (e.g., R-factor discrepancies) in this compound studies?

- Methodological Answer : Discrepancies in refinement metrics (e.g., R₁ = 0.035 vs. wR₂ = 0.087) require validation via residual electron density analysis and cross-checking with independent datasets. For example, the low Rint (0.025) in this compound indicates high data consistency. If contradictions arise, re-refinement using alternative software (e.g., Olex2 vs. SHELX) or revisiting absorption correction parameters (e.g., SADABS vs. multi-scan methods) can resolve inconsistencies .

Q. What are the implications of this compound’s electronic structure for its potential use in medicinal chemistry?

- Methodological Answer : The electron-withdrawing bromine and thioamide groups enhance electrophilic reactivity, making it a candidate for drug design. Computational studies (e.g., HOMO-LUMO analysis) can predict sites for nucleophilic attack, while in vitro assays assess bioactivity. For instance, thioamide derivatives have shown inhibitory effects on enzymes like proteases, with IC₅₀ values correlating with substituent electronegativity .

Q. Which advanced analytical techniques are most effective for characterizing this compound’s dynamic behavior in solution?

- Methodological Answer : Variable-temperature NMR can probe rotational barriers of the thioamide C–N bond, while time-resolved IR spectroscopy monitors conformational changes. For solid-state dynamics, synchrotron-based X-ray diffraction under controlled humidity/temperature reveals phase transitions. Pairing these with DFT calculations (e.g., B3LYP/6-311++G(d,p)) provides mechanistic insights into solvent-induced polymorphism .

Q. How do safety protocols for handling this compound differ between synthesis and crystallography workflows?

- Methodological Answer : During synthesis, use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with NaSH (toxic) and DMF (teratogenic). In crystallography, minimize prolonged X-ray exposure (λ = 0.71073 Å) using lead shielding. Emergency measures for skin contact include immediate washing with soap/water (15+ minutes) and medical consultation for eye exposure .

Q. What methodological optimizations can improve the reproducibility of this compound crystallization for structural studies?

- Methodological Answer : Slow evaporation from chloroform at 296 K yields high-quality crystals (0.21 × 0.17 × 0.09 mm). Seed crystals can mitigate nucleation variability, while adjusting supersaturation (via solvent polarity gradients) enhances lattice ordering. For air-sensitive samples, anaerobic chambers prevent oxidation during data collection .

属性

IUPAC Name |

4-bromobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPANIYQEBQYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364297 | |

| Record name | 4-Bromothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26197-93-3 | |

| Record name | 26197-93-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。